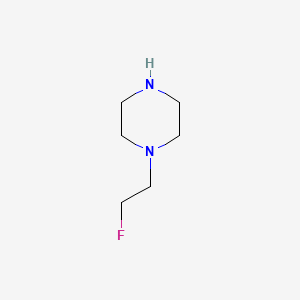

1-(2-Fluoroethyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluoroethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FN2/c7-1-4-9-5-2-8-3-6-9/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXROJWBPMDWCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610623 | |

| Record name | 1-(2-Fluoroethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541505-04-8 | |

| Record name | 1-(2-Fluoroethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Fluoroethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Fluoroethyl)piperazine, a fluorinated piperazine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a probable synthetic route with experimental protocols, and discusses its potential, though currently underexplored, role in research.

Core Properties and Identification

This compound, identified by the CAS Number 541505-04-8, is a monosubstituted piperazine derivative. The incorporation of a fluoroethyl group can significantly influence the physicochemical and pharmacological properties of the parent piperazine molecule, potentially enhancing metabolic stability, bioavailability, and target binding affinity.[1]

Physicochemical and Computational Data

Quantitative data for this compound is summarized in the tables below. It is important to note that while some properties are well-documented, others such as boiling and melting points are not consistently reported in publicly available literature.

Table 1: Chemical Identifiers and General Properties

| Property | Value | Source(s) |

| CAS Number | 541505-04-8 | [2][3][4] |

| Molecular Formula | C₆H₁₃FN₂ | [2][3] |

| Molecular Weight | 132.18 g/mol | [2][5] |

| IUPAC Name | This compound | [3] |

| Physical State | Solid or Liquid | [2][3] |

| Purity | Typically ≥95% | [2] |

Table 2: Computational and Physical Properties

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 15.27 Ų | [2] |

| LogP (octanol-water partition coefficient) | -0.1389 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 2 | [2] |

| Boiling Point | Not Available | [5][6] |

| Melting Point | Not Available | [5][6] |

| Density | Not Available | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in peer-reviewed literature with a specific, reproducible protocol. However, based on general principles of N-alkylation of piperazines, a plausible and commonly employed synthetic route would involve the reaction of piperazine with a 2-fluoroethylating agent. To control the reaction and favor monosubstitution, an excess of piperazine or the in-situ formation of piperazine monohydrochloride can be utilized.

A likely synthetic approach is the nucleophilic substitution reaction between piperazine and an activated 2-fluoroethane derivative, such as 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate. The latter is a highly effective fluoroalkylating agent due to the excellent leaving group nature of the tosylate moiety.

Proposed Experimental Protocol: N-Alkylation of Piperazine

This protocol describes a general method for the synthesis of this compound via N-alkylation.

Materials:

-

Piperazine

-

2-Fluoroethyl tosylate (or 1-bromo-2-fluoroethane)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., acetonitrile, N,N-dimethylformamide)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

-

Equipment for purification (e.g., rotary evaporator, column chromatography apparatus)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (a molar excess, e.g., 3-5 equivalents) in the chosen solvent (e.g., acetonitrile).

-

Addition of Base: Add the base (e.g., potassium carbonate, 1.5-2 equivalents) to the reaction mixture.

-

Addition of Alkylating Agent: Slowly add a solution of the 2-fluoroethylating agent (1 equivalent), such as 2-fluoroethyl tosylate, dissolved in a small amount of the reaction solvent to the stirred piperazine solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in water and extract with a suitable organic solvent like diethyl ether or dichloromethane. To remove excess piperazine, wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield the final product.

Synthetic Workflow Diagram

Caption: A diagram illustrating the general synthetic workflow for this compound.

Biological Activity and Applications in Drug Development

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide range of approved drugs with diverse biological activities.[1] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and central nervous system effects. The introduction of fluorine atoms into drug candidates is a common strategy to enhance their metabolic stability and binding affinity.

While specific biological data for this compound is not extensively reported in the scientific literature, its structure suggests potential as a building block for the synthesis of novel therapeutic agents. For instance, fluorinated piperazine derivatives have been investigated as potential antiplasmodial (antimalarial) agents.[1] Furthermore, derivatives of 1-(2-fluorophenyl)piperazine have been synthesized and evaluated as potential inhibitors of BCL2 for anticancer applications.

Due to the lack of specific studies on the biological targets and signaling pathways of this compound, a detailed signaling pathway diagram cannot be provided at this time. Researchers are encouraged to explore its potential activities through biological screening assays.

General Experimental Protocol for Biological Screening: MTT Assay for Cytotoxicity

This protocol provides a general method for assessing the cytotoxic effects of this compound against cancer cell lines.

Materials:

-

This compound

-

A panel of human cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for Cytotoxicity Screening

Caption: A flowchart of the experimental workflow for assessing cytotoxicity using the MTT assay.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area and avoid breathing fumes or dust.[6]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protect from light.[2]

-

In case of exposure:

-

Skin contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[6]

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

Conclusion

This compound is a valuable chemical building block for the synthesis of more complex molecules with potential therapeutic applications. While detailed information on its specific biological activities is currently limited, its structural features suggest that it is a compound of interest for further investigation in drug discovery programs. The provided synthetic and screening protocols offer a foundation for researchers to explore the potential of this and related compounds. As with all chemical reagents, it is essential to handle this compound with appropriate safety measures.

References

- 1. Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 541505-04-8[this compound]- Acmec Biochemical [acmec.com.cn]

- 5. cas 541505-04-8|| where to buy this compound [english.chemenu.com]

- 6. aksci.com [aksci.com]

Synthesis of 1-(2-Fluoroethyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of the 1-(2-fluoroethyl)piperazine building block, a crucial intermediate in the development of various pharmaceutical agents. This document details the primary synthetic strategies, offers detailed experimental protocols, and presents key analytical data to support researchers in their synthetic endeavors.

Introduction

This compound is a valuable synthon in medicinal chemistry, frequently incorporated into molecules to modulate their physicochemical and pharmacological properties. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. The piperazine moiety, a common pharmacophore, often imparts desirable pharmacokinetic characteristics. This guide focuses on the prevalent synthetic route to this compound: the N-alkylation of piperazine. A significant challenge in this synthesis is achieving selective mono-alkylation due to the presence of two reactive secondary amine groups on the piperazine ring. This guide will explore effective strategies to control this selectivity.

Synthetic Strategies for Mono-N-alkylation of Piperazine

The primary challenge in the synthesis of this compound is the prevention of the formation of the undesired 1,4-bis(2-fluoroethyl)piperazine byproduct. Several robust strategies have been developed to favor mono-alkylation.

-

Use of a Mono-Protected Piperazine: This is a highly effective and clean method for ensuring mono-alkylation. By temporarily blocking one of the piperazine nitrogens with a protecting group, the alkylation is directed specifically to the unprotected site. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.[1]

-

Control of Stoichiometry: Using a large excess of piperazine relative to the alkylating agent can statistically favor mono-alkylation. This approach increases the probability that the alkylating agent will react with an unsubstituted piperazine molecule rather than the already mono-substituted product.[2]

-

In Situ Formation of Monopiperazinium Salt: Utilizing a monopiperazinium salt, such as the monohydrochloride, effectively deactivates one of the nitrogen atoms, thus promoting mono-alkylation. This can be achieved by reacting piperazine with one equivalent of an acid prior to the addition of the alkylating agent.[3]

The following sections will provide detailed experimental protocols based on these strategies.

Experimental Protocols

Method 1: Alkylation of N-Boc-piperazine (Recommended for High Selectivity)

This method involves the alkylation of commercially available N-Boc-piperazine, followed by the deprotection of the Boc group to yield the desired product. This is often the preferred method for achieving high yields of the mono-substituted product with minimal purification challenges.

Step 1: N-Alkylation of N-Boc-piperazine

Reaction Scheme:

Materials:

-

N-Boc-piperazine

-

2-Fluoroethyl tosylate or 1-Bromo-2-fluoroethane (1.0-1.2 equivalents)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

Procedure:

-

To a dried reaction flask, add N-Boc-piperazine and anhydrous potassium carbonate.

-

Add anhydrous acetonitrile and stir the suspension.

-

Slowly add the 2-fluoroethyl tosylate or 1-bromo-2-fluoroethane to the reaction mixture at room temperature.[1]

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Dilute the resulting residue with dichloromethane (DCM) and water.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure N-(tert-butoxycarbonyl)-1-(2-fluoroethyl)piperazine.

Step 2: Deprotection of the Boc Group

Reaction Scheme:

Materials:

-

N-(tert-butoxycarbonyl)-1-(2-fluoroethyl)piperazine

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-(tert-butoxycarbonyl)-1-(2-fluoroethyl)piperazine in DCM.

-

Add an excess of TFA or a solution of HCl dropwise at 0 °C.

-

Allow the reaction to stir at room temperature and monitor by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting residue can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent, or the hydrochloride salt can be isolated directly.

Method 2: Direct Alkylation using Piperazine Monohydrochloride

This method utilizes the in-situ formation of piperazine monohydrochloride to control selectivity.

Reaction Scheme:

Materials:

-

Piperazine hexahydrate (1 equivalent)

-

Concentrated Hydrochloric Acid (1 equivalent)

-

1-Bromo-2-fluoroethane (0.5 equivalents)

-

Ethanol

Procedure:

-

Dissolve piperazine hexahydrate in ethanol.

-

With stirring, add concentrated hydrochloric acid (1 equivalent).

-

Cool the mixture to 20 °C.

-

Slowly add 1-bromo-2-fluoroethane (0.5 equivalents) dropwise.[3]

-

Stir the reaction mixture for 2 hours at room temperature, and then for an additional 30 minutes at 70 °C.[3]

-

After cooling, the reaction mixture is worked up. This typically involves neutralization with a base, extraction with an organic solvent, and subsequent purification by distillation or column chromatography.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₁₃FN₂ | [4] |

| Molecular Weight | 132.18 g/mol | [4] |

| Typical Yield (Method 1) | >80% (for alkylation of N-Boc-piperazine) | [5] |

| Purity | ≥95% | [4] |

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (¹H Nuclear Magnetic Resonance):

The ¹H NMR spectrum of this compound dihydrochloride provides characteristic signals for the protons of the piperazine ring and the 2-fluoroethyl group.[6]

Note: The chemical shifts can vary depending on the solvent and whether the free base or a salt form is analyzed.

¹³C NMR (¹³C Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the piperazine ring and the 2-fluoroethyl group.

Visualizations

Synthetic Workflow: Mono-alkylation of Piperazine

Caption: Synthetic strategies for the mono-alkylation of piperazine.

Experimental Workflow: Synthesis via N-Boc-piperazine

Caption: Step-by-step workflow for the synthesis via N-Boc-piperazine.

Conclusion

The synthesis of this compound is a critical process for the development of novel therapeutics. The challenge of selective mono-alkylation can be effectively addressed through strategies such as the use of N-Boc-piperazine or piperazine monohydrochloride. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this important building block. Careful execution of the experimental procedures and thorough analytical characterization are essential for obtaining the desired product in high yield and purity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound dihydrochloride(1089279-64-0) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 1-(2-Fluoroethyl)piperazine Structural Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique physicochemical properties, including its ability to modulate aqueous solubility and its basic nature, make it an attractive moiety for drug design. The introduction of a fluoroethyl group onto the piperazine ring, as in 1-(2-fluoroethyl)piperazine, offers a strategic modification to enhance metabolic stability, modulate lipophilicity, and potentially improve target engagement. This technical guide provides a comprehensive overview of the structural analogues and derivatives of this compound, focusing on their synthesis, biological activities, and underlying mechanisms of action.

Synthetic Methodologies

The synthesis of this compound and its derivatives primarily relies on the N-alkylation of a piperazine core. Several methods have been developed to achieve monosubstitution and introduce diverse functionalities.

General N-Alkylation Protocol

A common and straightforward approach involves the direct N-alkylation of a substituted or unsubstituted piperazine with a suitable 2-fluoroethylating agent, such as 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate. To control the degree of substitution and favor the monosubstituted product, strategies like the in situ formation of a piperazine monohydrochloride salt can be employed to effectively protect one of the nitrogen atoms.

Experimental Protocol: N-Alkylation of Piperazine

-

Materials: Piperazine (or a substituted piperazine derivative), 1-bromo-2-fluoroethane, a base (e.g., potassium carbonate, triethylamine), and a suitable solvent (e.g., acetonitrile, DMF).

-

Procedure: To a solution of the piperazine derivative and the base in the chosen solvent, 1-bromo-2-fluoroethane is added dropwise at room temperature or a slightly elevated temperature. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by filtration to remove inorganic salts, followed by solvent evaporation. The crude product is then purified by column chromatography or crystallization.

Reductive Amination

Reductive amination offers an alternative route, particularly for the synthesis of more complex derivatives. This method involves the reaction of a piperazine with a fluoro-containing aldehyde or ketone in the presence of a reducing agent.

Experimental Protocol: Reductive Amination

-

Materials: Piperazine derivative, a fluoro-aldehyde or ketone, a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride), and a solvent (e.g., dichloromethane, 1,2-dichloroethane).

-

Procedure: The piperazine derivative and the carbonyl compound are dissolved in the solvent. The reducing agent is added portion-wise, and the reaction is stirred at room temperature until completion. The reaction is then quenched, and the product is extracted and purified.

One-Pot Synthesis for Monosubstitution

A simplified one-pot procedure for the preparation of monosubstituted piperazines has been reported, which avoids the need for protecting groups. This method relies on the in situ formation of a piperazine-1-ium cation (as a monohydrochloride or monoacetate), which then reacts with the alkylating agent. This approach can provide high yields and purity while being cost-effective.[1]

Structural Analogues and Derivatives: A Quantitative Overview

The following tables summarize the quantitative data for various structural analogues and derivatives of this compound, highlighting their biological activities.

| Compound ID | Structure | Biological Target/Activity | IC₅₀/EC₅₀/MIC (µM) | Cell Line/Organism | Reference |

| ZK22 Derivative (13) | 1-(Aryl)-4-(arylmethyl)piperazine | Anti-Zika Virus | Not specified as direct 2-fluoroethyl, but part of a broader derivative class. | HUVECs | [2] |

| ZK22 Derivative (33) | 1-(Aryl)-4-(arylmethyl)piperazine | Anti-Zika Virus | Not specified as direct 2-fluoroethyl, but part of a broader derivative class. | HUVECs | [2] |

| Piperazine Derivative (2) | Benzimidazole-piperazine analog | Anti-tubercular | 0.1 | M. tuberculosis H37Rv | [3] |

| Piperazine Derivative (1) | Benzimidazole-piperazine analog | Anti-tubercular | MIC comparable to standard drugs | M. tuberculosis H37Rv | [3] |

| Piperazine Derivative (3) | Benzimidazole-piperazine analog | Anti-tubercular | MIC comparable to standard drugs | M. tuberculosis H37Rv | [3] |

| Piperazine Derivative (4) | Benzimidazole-piperazine analog | Anti-tubercular | MIC comparable to standard drugs | M. tuberculosis H37Rv | [3] |

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature of the substituents on both the piperazine ring and the aromatic moieties.

-

Substitution on the Aryl Ring: The introduction of electron-withdrawing or electron-donating groups on the aryl ring of 1-aryl-4-(2-fluoroethyl)piperazines can modulate their binding affinity and selectivity for various biological targets.[4]

-

Nature of the N-substituent: The presence of the 2-fluoroethyl group is intended to improve metabolic stability and pharmacokinetic properties. The length and degree of fluorination of the alkyl chain can impact lipophilicity and target interaction.

-

Piperazine Ring Conformation: The piperazine ring can adopt different conformations (e.g., chair, boat), which can be influenced by the nature of the substituents. This conformational preference can play a crucial role in the molecule's ability to fit into the binding pocket of a target protein.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. While specific pathways for the parent compound are not extensively documented, related piperazine derivatives have been shown to modulate key cellular processes.

Apoptosis Induction

Several piperazine derivatives have demonstrated the ability to induce apoptosis in cancer cells. This is often achieved through the modulation of key proteins in the apoptotic cascade.

For instance, the lupeol derivative M22, which contains a piperazine moiety, has been shown to induce apoptosis in non-small cell lung cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[5][6] This leads to a loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases 9 and 3.[5][6]

Modulation of TGF-β Signaling

While not directly a this compound derivative, piperine, a natural product containing a piperidine ring (structurally similar to piperazine), has been shown to inhibit the TGF-β signaling pathway.[7] This pathway is crucial in cell growth, differentiation, and epithelial-mesenchymal transition (EMT), a process implicated in cancer metastasis. Inhibition of this pathway can disrupt these events.[7]

Experimental Workflows

General Workflow for Synthesis and Characterization

The development of novel this compound derivatives follows a systematic workflow from synthesis to biological evaluation.

Conclusion

This compound and its structural analogues represent a promising class of compounds with diverse biological activities. The introduction of the fluoroethyl moiety offers a valuable strategy for fine-tuning the pharmacokinetic and pharmacodynamic properties of piperazine-based drug candidates. The synthetic methodologies outlined in this guide provide a foundation for the creation of novel derivatives, while the summarized biological data and mechanistic insights offer a starting point for further investigation and drug development efforts in various therapeutic areas, including oncology, infectious diseases, and neurology. Continued exploration of the structure-activity relationships and the specific molecular targets of these compounds will be crucial for unlocking their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and antiviral activity of 1-aryl-4-arylmethylpiperazine derivatives as Zika virus inhibitors with broad antiviral spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group [benthamopenarchives.com]

- 5. Regulation of Signaling Pathways Involved in the Anti-proliferative and Apoptosis-inducing Effects of M22 against Non-small Cell Lung Adenocarcinoma A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of Signaling Pathways Involved in the Anti-proliferative and Apoptosis-inducing Effects of M22 against Non-small Cell Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Fluoroethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluoroethyl)piperazine is a substituted piperazine derivative. The piperazine ring is a common structural motif in medicinal chemistry, found in a wide array of pharmaceuticals due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for introducing various functional groups.[1] The introduction of a fluoroethyl group can modulate the physicochemical and pharmacological properties of the parent piperazine molecule, influencing factors such as basicity, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the known physicochemical properties of this compound, along with detailed experimental protocols for their determination and a look into the broader context of piperazine-containing compounds in drug action.

Physicochemical Properties

The physicochemical properties of a compound are critical to its behavior in biological systems and its suitability for drug development. While experimental data for this compound is not extensively reported in the literature, a combination of data from chemical suppliers and computational models provides a useful profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₆H₁₃FN₂ | ChemScene[2] |

| Molecular Weight | 132.18 g/mol | PubChem, ChemScene[2][3] |

| Physical Form | Liquid | Ambeed, Inc. |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| pKa | Not available (See discussion below) | - |

| Solubility | Expected to be soluble in water and polar organic solvents.[4][5] | Inferred from general properties of amines and piperazine.[4][5] |

| LogP | -0.1389 | Computed, ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 15.27 Ų | Computed, ChemScene[2] |

| Hydrogen Bond Acceptors | 2 | Computed, ChemScene[2] |

| Hydrogen Bond Donors | 1 | Computed, ChemScene[2] |

| Rotatable Bonds | 2 | Computed, ChemScene[2] |

Discussion of Physicochemical Properties:

-

Basicity (pKa): Piperazine itself is a weak base with two pKa values of approximately 5.35 and 9.73.[6][7] The substitution of an electron-withdrawing fluoroethyl group on one of the nitrogen atoms is expected to decrease the basicity of that nitrogen, resulting in a lower pKa value compared to piperazine. The pKa of the second, unsubstituted nitrogen is also likely to be affected, though to a lesser extent.

-

Boiling Point: As a liquid at room temperature, its boiling point is expected to be higher than non-polar compounds of similar molecular weight due to the potential for hydrogen bonding.[1][4][8]

-

Solubility: The presence of two nitrogen atoms capable of forming hydrogen bonds suggests that this compound should be soluble in water, particularly at acidic pH where it will be protonated.[4] Its solubility in organic solvents will depend on the polarity of the solvent.

Experimental Protocols

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reverse-phase HPLC method for assessing the purity of a piperazine derivative.

Objective: To determine the purity of a sample of this compound.

Materials:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable buffer components)

-

Phenacetin or other suitable internal standard

-

Volumetric flasks, pipettes, and syringes

-

HPLC system with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water). The exact ratio should be optimized to achieve good separation, starting with a ratio such as 30:70 (v/v) acetonitrile:buffer.[9]

-

Standard Solution Preparation: Accurately weigh a known amount of a reference standard of this compound and dissolve it in the mobile phase to create a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create calibration standards.

-

Internal Standard Solution Preparation: Prepare a stock solution of the internal standard (e.g., phenacetin) in the mobile phase.[10]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the mobile phase. Add a known amount of the internal standard solution.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic or gradient elution with an acetonitrile/water/buffer mixture.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 35 °C.[11]

-

Detection: UV detection at a suitable wavelength (e.g., 239 nm, though this may require optimization as piperazine itself has a poor chromophore).[9][10] Derivatization with a UV-active agent like NBD-Cl can be used for more sensitive detection.[11]

-

-

Analysis: Inject the calibration standards and the sample solution into the HPLC system.

-

Data Processing: Integrate the peak areas of the analyte and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Determine the concentration of the analyte in the sample from the calibration curve and calculate the purity.

Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the acid dissociation constants (pKa) of a piperazine derivative.

Objective: To determine the pKa values of this compound in an aqueous solution.

Materials:

-

This compound sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized, CO₂-free water

-

pH meter with a combination electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of CO₂-free deionized water.

-

Titration Setup: Place the sample solution in a beaker with a stir bar and immerse the pH electrode. Begin stirring the solution.

-

Titration: Add the standardized HCl solution in small, known increments from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the pH of the solution as a function of the volume of HCl added. The pKa values correspond to the pH at the half-equivalence points. For a diprotic base like a piperazine derivative, there will be two equivalence points and two half-equivalence points, which will yield the two pKa values.[6][12]

Representative Signaling Pathway and Experimental Workflow

While this compound is a building block, the piperazine moiety is a key component of many drugs that interact with specific signaling pathways. The following diagrams illustrate a representative signaling pathway for a complex piperazine-containing drug and a general experimental workflow for the synthesis of a piperazine derivative.

Caption: Simplified signaling pathway of Aripiprazole, a drug containing a piperazine moiety.

Caption: General experimental workflow for the synthesis of a 1-substituted piperazine.

References

- 1. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C6H13FN2 | CID 21082672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. uregina.ca [uregina.ca]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ptfarm.pl [ptfarm.pl]

- 10. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: 1-(2-Fluoroethyl)piperazine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1][2][3] Its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] A particularly noteworthy derivatization of this versatile core is the introduction of a 2-fluoroethyl group at the N1 position, creating the 1-(2-fluoroethyl)piperazine moiety. This structural modification has garnered significant attention for its ability to enhance metabolic stability, improve target affinity, and facilitate applications in advanced diagnostics such as Positron Emission Tomography (PET) imaging.[4][5][6] This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, applications in drug discovery, and the experimental methodologies underpinning its evaluation.

Physicochemical Properties and Rationale for Use

The introduction of a fluorine atom into a drug candidate can have profound effects on its biological properties. The 2-fluoroethyl substituent on the piperazine ring is a prime example of strategic fluorination. The high electronegativity of the fluorine atom can alter the pKa of the distal piperazine nitrogen, influencing its interaction with biological targets.[4] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the moiety more resistant to metabolic degradation by cytochrome P450 enzymes, which can lead to an extended plasma half-life and improved bioavailability of the parent molecule.[4] The fluoroethyl group also increases lipophilicity, which can enhance penetration of the blood-brain barrier, a critical attribute for centrally acting agents.[4]

Applications in Drug Discovery and Development

The this compound scaffold has been incorporated into a diverse range of therapeutic and diagnostic agents, with prominent applications in oncology and neuropharmacology.

Anticancer Agents

Numerous studies have highlighted the potential of piperazine derivatives as potent anticancer agents.[1][7] The incorporation of a fluoro-functionalized piperazine can enhance the cytotoxic activity of these compounds. For instance, derivatives of 1-(2-fluorophenyl)piperazine have been synthesized and evaluated as inhibitors of BCL2, an anti-apoptotic protein often overexpressed in cancer cells.[2][8] These compounds have demonstrated promising antitumor activity in breast cancer cell lines.[8] Similarly, vindoline-piperazine conjugates featuring fluorinated phenyl groups have shown significant growth inhibition in various cancer cell lines.[9]

Table 1: Anticancer Activity of Selected Piperazine Derivatives

| Compound ID | Description | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| Compound 3e | Sulfamethoxazole-1-(2-fluorophenyl)piperazine derivative | MDA-MB-231 (Breast) | 16.98 | [8] |

| Compound 6b | Sulfamethoxazole-1-(2-fluorophenyl)piperazine derivative | MDA-MB-231 (Breast) | 17.33 | [8] |

| Vindoline-piperazine conjugate 23 | Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate | MDA-MB-468 (Breast) | 1.00 | [7][9] |

| Vindoline-piperazine conjugate 25 | Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugate | HOP-92 (Non-small cell lung) | 1.35 | [7][9] |

PET Imaging Agents

The use of the fluorine-18 (¹⁸F) isotope has revolutionized medical imaging, particularly in the field of PET. The 2-[¹⁸F]fluoroethyl group is a commonly used synthon for the development of PET radiotracers due to the favorable decay properties of ¹⁸F, including its 109.8-minute half-life. The 1-(2-[¹⁸F]fluoroethyl)piperazine scaffold has been successfully employed to develop radioligands for a variety of biological targets in the central nervous system and for tumor imaging.[5][6][10]

For example, O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) has been developed and evaluated as a PET tracer for imaging cerebral and peripheral tumors.[5] The synthesis of such tracers typically involves the [¹⁸F]fluoroethylation of a suitable precursor.[11]

Table 2: ¹⁸F-Labeled Piperazine-Based PET Radiotracers

| Radiotracer | Target | Application | Key Findings | Reference |

| [¹⁸F]TOZ1 | Adenosine A₂A Receptor | Parkinson's Disease Imaging | Showed A₂A R-specific in vitro binding. | [10] |

| L-[¹⁸F]FET | Amino Acid Transport | Tumor Imaging | High in vivo stability and fast tumor uptake. | [5] |

| [¹⁸F]FEMAET | Cationic Amino Acid Transport | Tumor Imaging | Good tumor visualization and low brain uptake. | [6] |

| [¹⁸F]fluorovinpocetine | TSPO | Neuroinflammation Imaging | High blood-brain barrier permeability. | [11] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common approach involves the N-alkylation of piperazine or a protected piperazine derivative with a suitable 2-fluoroethylating agent, such as 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate.

General Synthesis of this compound

A generalized synthetic scheme for the preparation of monosubstituted piperazines involves the reaction of piperazine with an alkylating agent. To favor monosubstitution, one of the nitrogen atoms of the piperazine ring can be protected, for example, by using a tert-butyloxycarbonyl (Boc) group, which can be subsequently removed.

Synthesis of this compound.

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The cytotoxic effects of novel compounds are frequently evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8]

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a density of approximately 1.5 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 5, 10, 15, and 20 µM) and incubated for a further 24 hours.

-

MTT Addition: An MTT solution (typically 0.5 mg/mL) is added to each well, and the plates are incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Workflow of the MTT cytotoxicity assay.

Signaling Pathways

Piperazine derivatives can exert their biological effects through a variety of mechanisms, including the modulation of key signaling pathways involved in cell survival and proliferation. In the context of anticancer agents, the induction of apoptosis is a common mechanism of action.

Apoptosis Induction Pathway

BCL2 family proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members like BCL2 prevent the release of cytochrome c from the mitochondria. Inhibition of BCL2 by small molecules allows for the activation of caspases, leading to programmed cell death.

Simplified BCL2-mediated apoptosis pathway.

Conclusion

The this compound scaffold represents a significant and versatile building block in modern medicinal chemistry. Its favorable physicochemical properties, conferred by the strategic incorporation of a fluoroethyl group, have led to its successful application in the development of both therapeutic agents and advanced diagnostic tools. The continued exploration of this privileged scaffold is expected to yield novel drug candidates with improved efficacy, safety, and pharmacokinetic profiles, further solidifying its importance in the landscape of drug discovery.

References

- 1. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 2. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-(2,2-Difluoro-ethyl)-piperazine hydrochloride | 184042-64-6 | Benchchem [benchchem.com]

- 5. Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and preliminary biological evaluation of O-2((2-[(18)F]fluoroethyl)methylamino)ethyltyrosine ([(18)F]FEMAET) as a potential cationic amino acid PET tracer for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Evaluation of a Novel 18F-Labeled Radiotracer for PET Imaging of the Adenosine A2A Receptor | MDPI [mdpi.com]

- 11. Synthesis and biological evaluation of [18F]fluorovinpocetine, a potential PET radioligand for TSPO imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of 1-(2-Fluoroethyl)piperazine in the Discovery of Novel Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties and provide a versatile linking unit for engaging with biological targets. The strategic introduction of a fluoroethyl group onto the piperazine ring, creating 1-(2-fluoroethyl)piperazine, offers a nuanced approach to modulating the physicochemical and pharmacological properties of kinase inhibitors. This technical guide provides an in-depth exploration of the use of this moiety in the discovery of novel kinase inhibitors, detailing synthetic methodologies, presenting quantitative biological data, and illustrating the pertinent signaling pathways and discovery workflows.

Introduction: The Role of the this compound Moiety

Protein kinases are critical regulators of a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The piperazine ring is a common feature in many approved kinase inhibitors, valued for its ability to improve solubility and oral bioavailability.[2]

The introduction of a 2-fluoroethyl group to the piperazine scaffold can offer several advantages:

-

Modulation of Basicity: The electronegativity of the fluorine atom can reduce the pKa of the distal nitrogen, which can fine-tune the compound's pharmacokinetic profile and reduce off-target effects.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block potential sites of metabolism and increase the half-life of the drug.

-

Enhanced Binding Interactions: The fluorine atom can participate in favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity and selectivity.

This guide will delve into the practical aspects of leveraging the this compound moiety in the design and development of next-generation kinase inhibitors.

Synthetic Strategies for Incorporating this compound

The synthesis of kinase inhibitors featuring the this compound group typically involves the coupling of this key building block with a core heterocyclic scaffold that is responsible for the primary interactions with the kinase hinge region. Common synthetic routes include nucleophilic aromatic substitution (SNAr) and Buchwald-Hartwig amination.

General Synthesis of a Dasatinib Analogue

Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[3][4] A common synthetic route to dasatinib and its analogues involves the reaction of a chloropyrimidine intermediate with a substituted piperazine.

Experimental Protocol: Synthesis of a this compound Dasatinib Analogue

This protocol describes the synthesis of an analogue of dasatinib where the hydroxyethyl group on the piperazine is replaced with a fluoroethyl group.

Step 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

This intermediate is a common precursor in the synthesis of dasatinib and its analogues. Its synthesis has been well-described in the literature.

Step 2: Coupling with this compound

-

Materials:

-

N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (1 equivalent)

-

This compound (1.2 equivalents)

-

Diisopropylethylamine (DIPEA) (2 equivalents)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

To a solution of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide in anhydrous DMF, add this compound and DIPEA.

-

Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired this compound dasatinib analogue.

-

Biological Evaluation of Kinase Inhibitors

The biological evaluation of newly synthesized kinase inhibitors is a critical step in the drug discovery process. This typically involves a tiered approach, starting with in vitro biochemical assays to determine the direct inhibitory activity against the target kinase, followed by cell-based assays to assess the compound's effect on cellular signaling and viability.

In Vitro Kinase Inhibition Assays

In vitro kinase assays are essential for determining the potency and selectivity of a compound against its intended kinase target(s).[5][6] A variety of assay formats are available, with luminescence-based assays that measure ATP consumption or ADP production being widely used due to their high sensitivity and throughput.[7][8]

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

This protocol provides a general method for determining the IC50 value of a kinase inhibitor.

-

Materials:

-

Purified recombinant kinase of interest

-

Specific peptide substrate for the kinase

-

Adenosine triphosphate (ATP)

-

Test compound (e.g., this compound derivative)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96- or 384-well plates

-

Plate reader with luminescence detection capabilities

-

-

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution of the compound in DMSO to create a range of concentrations.

-

Kinase Reaction:

-

In the wells of a microplate, add the serially diluted compound or DMSO as a control.

-

Add the kinase to each well and incubate at room temperature for 10-15 minutes to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at 30 °C for 1 hour.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence in each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

-

-

Cell-Based Assays

Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context.[9][10][11] These assays can measure the inhibitor's effect on cell proliferation, viability, and the phosphorylation status of downstream signaling proteins.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Materials:

-

Cancer cell line expressing the target kinase

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound or a vehicle control (DMSO).

-

Incubate the cells for 72 hours at 37 °C in a humidified incubator with 5% CO₂.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Quantitative Data and Structure-Activity Relationships (SAR)

The systematic evaluation of a series of analogues allows for the determination of structure-activity relationships (SAR), which provides valuable insights for lead optimization. The tables below present hypothetical but representative data for a series of pyrimidine-based kinase inhibitors incorporating different piperazine substituents, highlighting the potential impact of the this compound moiety.

Table 1: In Vitro Inhibitory Activity of Pyrimidine-Piperazine Derivatives against Aurora Kinases

| Compound ID | R Group on Piperazine | Aurora A IC50 (nM) | Aurora B IC50 (nM) |

| 1a | -H | 250 | 310 |

| 1b | -CH₃ | 180 | 220 |

| 1c | -CH₂CH₂OH | 95 | 115 |

| 1d | -CH₂CH₂F | 45 | 60 |

| 1e | -CH₂CF₃ | 150 | 190 |

Data is hypothetical and for illustrative purposes.

Table 2: Anti-proliferative Activity of Pyrimidine-Piperazine Derivatives in HCT-116 Cells

| Compound ID | R Group on Piperazine | HCT-116 IC50 (µM) |

| 1a | -H | > 50 |

| 1b | -CH₃ | 25.5 |

| 1c | -CH₂CH₂OH | 10.2 |

| 1d | -CH₂CH₂F | 2.1 |

| 1e | -CH₂CF₃ | 8.9 |

Data is hypothetical and for illustrative purposes.

The data in these tables suggest that the incorporation of a 2-fluoroethyl group on the piperazine (Compound 1d ) can lead to a significant improvement in both biochemical potency against Aurora kinases and cellular anti-proliferative activity compared to other substituents. This highlights the potential of this moiety to enhance the overall profile of a kinase inhibitor.

Signaling Pathways and Experimental Workflows

Kinase inhibitors exert their therapeutic effects by modulating specific signaling pathways that are aberrantly activated in disease states. Two of the most critical signaling cascades in cancer are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK (MAPK) pathways.[1][12][13]

Key Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the PI3K/AKT/mTOR and ERK/MAPK signaling pathways, highlighting potential points of intervention for kinase inhibitors.

Caption: The PI3K/AKT/mTOR signaling pathway.

Caption: The ERK/MAPK signaling pathway.

Experimental Workflow for Kinase Inhibitor Discovery

The discovery of novel kinase inhibitors is a multi-step process that begins with target identification and validation and progresses through hit identification, lead optimization, and preclinical development.[14]

Caption: A typical workflow for kinase inhibitor discovery.

Conclusion

The this compound moiety is a valuable building block in the medicinal chemist's toolbox for the design of novel kinase inhibitors. Its strategic incorporation can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. This guide has provided an overview of the synthesis, biological evaluation, and underlying principles for the discovery of kinase inhibitors featuring this important scaffold. The detailed protocols and illustrative data presented herein serve as a practical resource for researchers in the field of drug discovery, facilitating the development of the next generation of targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 3. [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. [18F]- N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 9. inits.at [inits.at]

- 10. reactionbiology.com [reactionbiology.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. reactionbiology.com [reactionbiology.com]

The Strategic Role of 1-(2-Fluoroethyl)piperazine in CNS Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to form salts and interact with various biological targets, make it a favored structural motif in the design of therapeutics, particularly for the central nervous system (CNS).[1] Within this important class of compounds, the strategic incorporation of a 2-fluoroethyl group onto the piperazine ring, yielding 1-(2-fluoroethyl)piperazine, has emerged as a powerful tactic in modern CNS drug discovery. This technical guide provides a comprehensive overview of the synthesis, applications, and significance of this moiety, with a focus on its role in developing novel therapeutics and imaging agents for neurological and psychiatric disorders.

Enhancing CNS Drug Properties through Fluoroethylation

The introduction of fluorine into drug candidates is a well-established strategy to modulate their pharmacokinetic and pharmacodynamic profiles.[3][4] The small size and high electronegativity of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[5][6] The 2-fluoroethyl group, in particular, offers several advantages in the context of CNS drug design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes, which can enhance the half-life of a drug.[4][5]

-

Modulated Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross the blood-brain barrier (BBB), a critical hurdle for CNS-acting drugs.[4][5]

-

Altered Basicity: The electron-withdrawing nature of fluorine can reduce the basicity (pKa) of the neighboring piperazine nitrogen. This modulation can be crucial for optimizing interactions with specific receptor targets and can influence off-target effects.

-

PET Imaging Tracer Development: The use of the positron-emitting isotope, fluorine-18 (¹⁸F), allows for the development of radiotracers for Positron Emission Tomography (PET) imaging. This non-invasive technique is invaluable in CNS drug discovery for visualizing and quantifying drug distribution, target engagement, and receptor density in the living brain.[3][7]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives typically involves the N-alkylation of a piperazine core. A common and effective method utilizes 2-fluoroethyl tosylate as the alkylating agent.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the N-alkylation of piperazine with 2-fluoroethyl tosylate.

Materials:

-

Piperazine

-

2-Fluoroethyl tosylate

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of piperazine (2 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).

-

Add 2-fluoroethyl tosylate (1 equivalent) to the stirring mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol to afford this compound.

Applications in CNS Drug Discovery

The this compound moiety has been successfully incorporated into a variety of CNS drug candidates, primarily targeting sigma receptors.

Sigma-1 Receptor Ligands

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a range of neurological and psychiatric conditions, including schizophrenia, depression, and neurodegenerative diseases.[7][8] Consequently, it has emerged as a promising therapeutic target. Several potent and selective sigma-1 receptor ligands feature the this compound core.

Quantitative Data Summary: Sigma-1 Receptor Binding Affinities

| Compound | Target | Binding Affinity (Ki, nM) | Reference |

| [¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([¹⁸F]SFE) | Sigma-1 Receptor | 5 | [8] |

| Fluspidine | Sigma-1 Receptor | 0.59 |

PET Imaging of CNS Targets

The ability to radiolabel the 2-fluoroethyl group with ¹⁸F has been instrumental in the development of PET tracers for CNS targets. These tracers allow for the non-invasive in vivo assessment of receptor density and occupancy, providing critical information for drug development programs.[7]

[¹⁸F]SFE for Sigma-1 Receptor Imaging:

[¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([¹⁸F]SFE) is a PET radiotracer developed for imaging sigma-1 receptors in the brain.[8] In vivo studies in rats have demonstrated its excellent characteristics, including good brain uptake and faster clearance compared to other tracers, making it a promising candidate for human studies.[8]

Experimental Protocol: Radiolabeling of a this compound Derivative with ¹⁸F

This protocol provides a general overview of the steps involved in the radiosynthesis of an ¹⁸F-labeled PET tracer containing the this compound moiety. The specific precursor and reaction conditions will vary depending on the target molecule.

Materials:

-

No-carrier-added [¹⁸F]fluoride

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Precursor molecule (e.g., a tosylate or mesylate derivative of the corresponding des-fluoroethyl compound)

-

HPLC purification system

-

Solid-phase extraction (SPE) cartridges

Procedure:

-

[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge. The [¹⁸F]fluoride is then eluted with a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.

-

Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen to yield the anhydrous [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

-

Radiolabeling Reaction: The precursor molecule, dissolved in a suitable aprotic solvent (e.g., acetonitrile or DMSO), is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at a specific temperature for a defined period.

-

Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC) to isolate the desired ¹⁸F-labeled product.

-

Formulation: The collected HPLC fraction is reformulated into a physiologically compatible solution for injection, typically involving solid-phase extraction to remove organic solvents and filtration through a sterile filter.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes involved in CNS drug discovery is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor, upon activation by a ligand, can translocate from the endoplasmic reticulum to the plasma membrane, where it modulates the activity of various ion channels and signaling proteins.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 1-(2-Fluoroethyl)piperazine Derivatives and Analogs: A Technical Guide

Disclaimer: This technical guide summarizes the preliminary biological screening of piperazine derivatives, with a focus on analogs structurally related to 1-(2-fluoroethyl)piperazine, such as 1-(2-fluorophenyl)piperazine, due to a lack of extensive publicly available data on the specified core structure. The methodologies and findings presented herein are based on published research for these related compounds and are intended to provide a framework for the biological evaluation of novel this compound derivatives.

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the potential therapeutic applications of this class of compounds, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][2] The introduction of a fluoroethyl or fluorophenyl group at the N1 position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to enhanced efficacy and novel mechanisms of action. This guide explores the preliminary biological screening of such derivatives, focusing on their potential as anticancer and antimicrobial agents.

Data Presentation: Biological Activities

The following tables summarize the quantitative data from various in vitro and in vivo studies on 1-(2-fluorophenyl)piperazine and other relevant piperazine derivatives.

Anticancer Activity

Table 1: Cytotoxic Activity of 1-(2-Fluorophenyl)piperazine Derivatives against Human Cancer Cell Lines

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 3e | MDA-MB-231 (Breast) | MTT | 16.98 | [1] |

| 6b | MDA-MB-231 (Breast) | MTT | 17.33 | [1] |

Table 2: Antioxidant Activity of 1-(2-Fluorophenyl)piperazine Derivatives

| Compound ID | Assay Type | IC50 (µM/mL) | Reference |

| 3e | DPPH Radical Scavenging | 3.35 | [1] |

| 6b | DPPH Radical Scavenging | 3.72 | [1] |

| 6d | DPPH Radical Scavenging | 4.28 | [1] |

| 3e | Nitric Oxide Scavenging | 4.86 | [1] |

| 6b | Nitric Oxide Scavenging | 5.17 | [1] |

| 6d | Nitric Oxide Scavenging | 5.67 | [1] |

IC50 values for antioxidant assays are compared to ascorbic acid (DPPH IC50: 3.27 µM/mL; NO IC50: 4.78 µM/mL).[1]

Antimicrobial Activity

While specific data for this compound derivatives is limited, the broader class of piperazine derivatives has shown significant antimicrobial potential. The following table illustrates typical screening results for piperazine analogs.

Table 3: Minimum Inhibitory Concentration (MIC) of Piperazine Derivatives against Various Microorganisms

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Azole-containing piperazines | Staphylococcus aureus | 3.1 - 25 | [3] |

| Azole-containing piperazines | Escherichia coli | 3.1 - 25 | [3] |

| Azole-containing piperazines | Candida albicans | 3.1 - 25 | [3] |

| Norfloxacin derivatives | Xanthomonas oryzae | - | [3] |

| Naphthalene sulphonyl derivatives | Various Bacteria | - | [3] |

Note: Specific MIC values for the naphthalene sulphonyl and norfloxacin derivatives were not provided in the source material, but they were reported to have significant activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the biological screening of piperazine derivatives.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]

Methodology:

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[5]

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the cell culture medium. The medium from the wells is replaced with the medium containing the test compounds.[4]

-

Incubation: The plates are incubated for a further 48-72 hours.

-

MTT Addition: A solution of MTT is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[4]

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

Methodology:

-

Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: The microbial strains to be tested (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are cultured overnight and then diluted to a standardized concentration (e.g., 0.5 McFarland standard).[6]

-

Inoculation: Each well is inoculated with the standardized microbial suspension.[4]

-

Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.[4]

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.[4]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[4]

DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant activity of the compounds.

Methodology:

-

Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. The test compounds are dissolved in a suitable solvent and added to the DPPH solution at various concentrations.

-